molecular formula C12H16O B085662 1,2,3,4,6,7,8,9-Octahydrodibenzofuran CAS No. 1010-77-1

1,2,3,4,6,7,8,9-Octahydrodibenzofuran

Cat. No. B085662
CAS RN: 1010-77-1
M. Wt: 176.25 g/mol
InChI Key: JVIONGJDHOSXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6,7,8,9-Octahydrodibenzofuran (ODBF) is a cyclic organic compound that is commonly used in scientific research. ODBF is a colorless liquid that is soluble in water and has a characteristic odor. It is also known as 1,2,3,4,6,7,8,9-octahydro-1H-indene or 1,2,3,4,6,7,8,9-octahydrodibenzo[b,d]furan.

Mechanism Of Action

The mechanism of action of ODBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cell growth, and their inhibition by ODBF may contribute to its therapeutic effects.

Biochemical And Physiological Effects

ODBF has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ODBF has also been shown to induce apoptosis (cell death) in cancer cells and to inhibit the replication of certain viruses, such as the herpes simplex virus.

Advantages And Limitations For Lab Experiments

One advantage of using ODBF in laboratory experiments is its relatively low toxicity. It has been shown to have low acute toxicity in animal studies. However, its chronic toxicity has not been fully studied. Another advantage is its ability to penetrate cell membranes, which may contribute to its therapeutic effects. One limitation of using ODBF in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research involving ODBF. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. ODBF has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use as an anti-cancer agent. ODBF has been shown to induce apoptosis in cancer cells, and further research is needed to determine its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of ODBF and its potential therapeutic targets.

Synthesis Methods

ODBF can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. The Diels-Alder reaction between cyclopentadiene and maleic anhydride can produce ODBF. Another method involves the reduction of dibenzofuran using hydrogen gas and a palladium catalyst.

Scientific Research Applications

ODBF has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. ODBF has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

1010-77-1

Product Name

1,2,3,4,6,7,8,9-Octahydrodibenzofuran

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octahydrodibenzofuran

InChI

InChI=1S/C12H16O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2

InChI Key

JVIONGJDHOSXDV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)CCCC3

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)CCCC3

synonyms

1,2,3,4,6,7,8,9-Octahydrodibenzofuran

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.